

Spectroscopic Profile of Norswertianin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,6,8-Tetrahydroxyxanthone

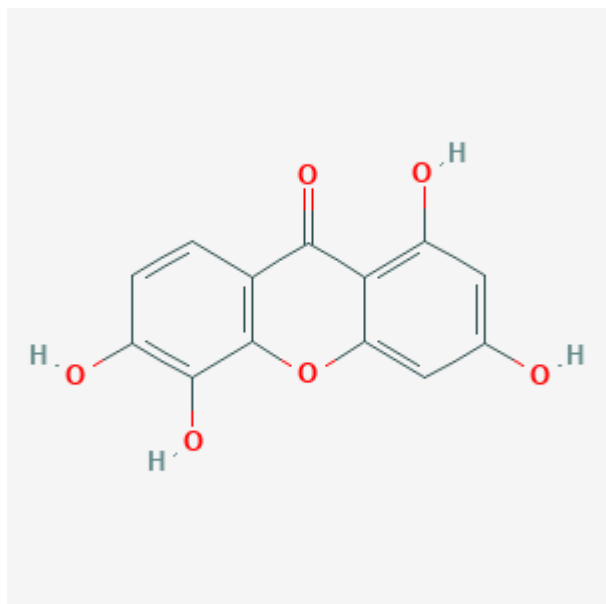
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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic data for Norswertianin, a naturally occurring xanthone with significant therapeutic potential. This document compiles and presents the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for Norswertianin, also known as 1,3,5,6-tetrahydroxyxanthone. The information is structured to facilitate easy access and comparison, with detailed experimental protocols for data acquisition.

Chemical Structure

Norswertianin is a tetrahydroxyxanthone with the following chemical structure:



Systematic Name: 1,3,5,6-tetrahydroxy-9H-xanthen-9-one

Spectroscopic Data

The following tables summarize the key spectroscopic data for Norswertianin.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data of Norswertianin

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.85	s	-	1-OH
7.35	d	8.8	H-8
6.89	d	8.8	H-7
6.34	d	2.1	H-4
6.18	d	2.1	H-2

Table 2: ^{13}C NMR Spectroscopic Data of Norswertianin

Chemical Shift (δ) ppm	Assignment
181.2	C-9
164.8	C-3
161.9	C-1
158.9	C-4a
147.1	C-6
145.8	C-5
125.1	C-8
116.3	C-7
108.5	C-8a
103.9	C-9a
98.4	C-2
94.1	C-4

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands of Norswertianin

Wavenumber (cm^{-1})	Assignment
3400-3100	O-H stretching (phenolic)
1650	C=O stretching (γ -pyrone)
1610, 1580, 1480	C=C stretching (aromatic)
1300-1000	C-O stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 4: UV-Vis Absorption Maxima of Norswertianin

Solvent	λ_{max} (nm)
Methanol	238, 258, 328, 365

Experimental Protocols

The data presented in this guide are typically acquired using the following methodologies.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at 400 or 500 MHz for ^1H and 100 or 125 MHz for ^{13}C , respectively. Samples are dissolved in a suitable deuterated solvent, such as DMSO- d_6 or Methanol- d_4 . Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

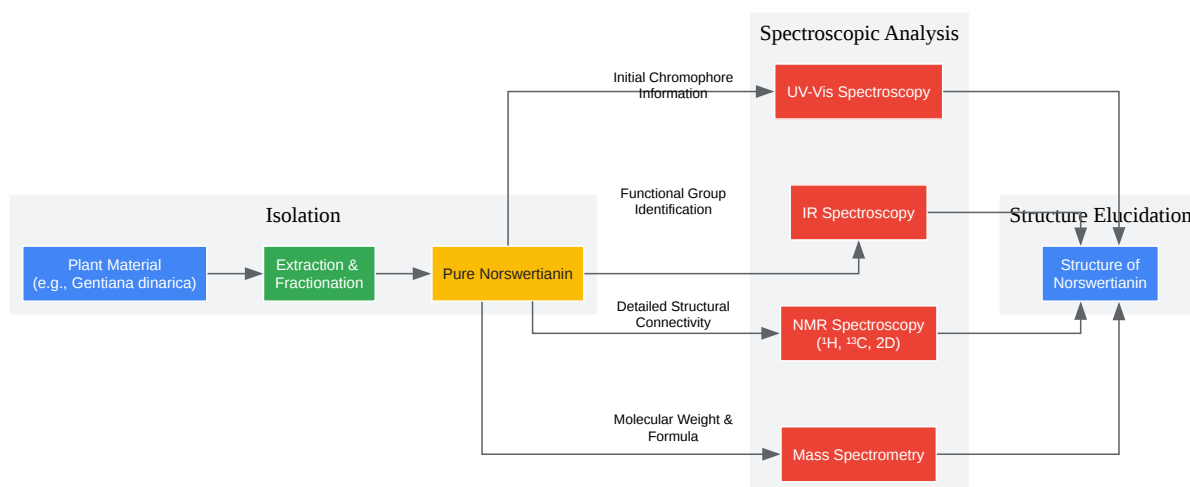
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr (potassium bromide) pellet. The spectrum is recorded in the range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The sample is dissolved in a UV-grade solvent, such as methanol or ethanol, and the spectrum is scanned over a range of 200-400 nm.

Logical Workflow for Spectroscopic Analysis

The process of identifying a natural product like Norswertianin involves a logical sequence of spectroscopic analyses.



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Caption: Workflow for the isolation and structural elucidation of Norswertianin.

This comprehensive spectroscopic data and the outlined experimental protocols serve as a valuable resource for the identification, characterization, and further development of Norswertianin for various research and therapeutic applications.

- To cite this document: BenchChem. [Spectroscopic Profile of Norswertianin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1232286#spectroscopic-data-nmr-ir-uv-vis-of-norswertianin\]](https://www.benchchem.com/product/b1232286#spectroscopic-data-nmr-ir-uv-vis-of-norswertianin)

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